molecular formula C9H12BClO3 B1591254 5-Chloro-2-isopropoxyphenylboronic acid CAS No. 352534-87-3

5-Chloro-2-isopropoxyphenylboronic acid

Cat. No. B1591254
M. Wt: 214.45 g/mol
InChI Key: FGRYIHCKXSSLGB-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxyphenylboronic acid (5-Cl-IPB) is a versatile and highly reactive chemical reagent that is commonly used in a variety of scientific and industrial applications. 5-Cl-IPB is a boronic acid derivative of an aromatic compound, and is an important building block for the synthesis of chemical compounds. It is also used in the fields of medicinal chemistry, biochemistry, and pharmacology. 5-Cl-IPB is a useful reagent for the synthesis of small molecules, peptides, and other organic compounds.

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: “5-Chloro-2-isopropoxyphenylboronic acid” is used as a reagent in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is widely applied in the synthesis of various organic compounds.
  • Method of Application: The Suzuki–Miyaura coupling involves the reaction of an organoboron compound, like “5-Chloro-2-isopropoxyphenylboronic acid”, with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .
  • Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

properties

IUPAC Name

(5-chloro-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRYIHCKXSSLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584232
Record name {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-isopropoxyphenylboronic acid

CAS RN

352534-87-3
Record name {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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